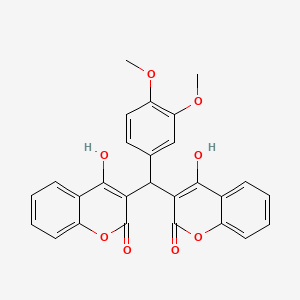
3,3'-((3,4-Dimethoxyphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-((3,4-Dimethoxyphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) is a complex organic compound with the molecular formula C27H20O8 and a molecular weight of 472.456 g/mol . This compound is part of the chromen-2-one family, known for its diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of 3,3’-((3,4-Dimethoxyphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) typically involves the condensation of 4-hydroxycoumarin with aromatic aldehydes in the presence of a catalyst. One efficient method is the methanesulfonic acid-catalyzed, microwave-assisted reaction in ethanol, which offers high yield, short reaction time, and low energy consumption . This method is advantageous due to its eco-friendliness and the purity of the product .
Chemical Reactions Analysis
3,3’-((3,4-Dimethoxyphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the chromen-2-one structure, leading to new compounds with potentially different biological activities.
Substitution: Substitution reactions, particularly involving the methoxy groups, can yield a variety of substituted chromen-2-one derivatives.
Common reagents used in these reactions include methanesulfonic acid, ethanol, and various aromatic aldehydes . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3’-((3,4-Dimethoxyphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Mechanism of Action
The mechanism by which 3,3’-((3,4-Dimethoxyphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) exerts its effects involves its interaction with specific molecular targets and pathways. For example, as an HIV integrase inhibitor, it interferes with the enzyme’s ability to integrate viral DNA into the host genome, thereby inhibiting viral replication . The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its activity.
Comparison with Similar Compounds
3,3’-((3,4-Dimethoxyphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) can be compared with other similar compounds such as:
3,3’-((2-Chlorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one): This compound is a non-nucleotide inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) and also inhibits urease.
3,3’-((3-Methoxyphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one): This compound has a similar structure but with different substituents, leading to variations in its biological activity and applications.
Properties
Molecular Formula |
C27H20O8 |
|---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
3-[(3,4-dimethoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C27H20O8/c1-32-19-12-11-14(13-20(19)33-2)21(22-24(28)15-7-3-5-9-17(15)34-26(22)30)23-25(29)16-8-4-6-10-18(16)35-27(23)31/h3-13,21,28-29H,1-2H3 |
InChI Key |
YHDCFNNSXDDVFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















